Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13834800
InChI: InChI=1S/C30H31BO2Si/c1-29(2)30(3,4)33-31(32-29)24-20-22-28(23-21-24)34(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-23H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C30H31BO2Si
Molecular Weight: 462.5 g/mol

Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane

CAS No.:

Cat. No.: VC13834800

Molecular Formula: C30H31BO2Si

Molecular Weight: 462.5 g/mol

* For research use only. Not for human or veterinary use.

Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane -

Specification

Molecular Formula C30H31BO2Si
Molecular Weight 462.5 g/mol
IUPAC Name triphenyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane
Standard InChI InChI=1S/C30H31BO2Si/c1-29(2)30(3,4)33-31(32-29)24-20-22-28(23-21-24)34(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-23H,1-4H3
Standard InChI Key FDBXANUHHVHRPQ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane belongs to the class of organoboron compounds, characterized by a boronate ester moiety (-B(O₂C₂(CH₃)₄)) attached to a phenyl ring substituted with a triphenylsilyl group. Key identifiers include:

PropertyValueSource
CAS Number1197180-13-4
Molecular FormulaC₃₀H₃₁BO₂Si
Molecular Weight462.5 g/mol
IUPAC NameTriphenyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)Si(C4=CC=CC=C4)C5=CC=CC=C5

The compound’s structure combines a boronate ester at the para position of a phenyl ring with a triphenylsilyl group, imparting both electronic and steric effects. The tetramethyl dioxaborolane (pinacol) group enhances stability, making it suitable for Suzuki-Miyaura cross-coupling reactions .

Synthesis and Purification

The synthesis of this compound typically involves lithiation followed by boronylation. A representative procedure derived from analogous methodologies is outlined below:

  • Lithiation: (3-Bromophenyl)triphenylsilane (72.0 g, 173 mmol) is dissolved in tetrahydrofuran (THF, 1.5 L) under inert atmosphere. The solution is cooled to -78°C, and hexyllithium (2.3 M in hexane, 113 mL, 260 mmol) is added dropwise.

  • Boronylation: A solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (60.1 mL, 295 mmol) in THF is introduced, and the mixture is warmed to room temperature overnight.

  • Work-up: The reaction is quenched with ice-cold water, extracted with ethyl acetate, and dried over Na₂SO₄. Purification via wet milling with heptane yields the product as a white solid (64.97 g, ~75% yield) .

This method highlights the compound’s accessibility from commercially available precursors, with scalability demonstrated at the 100-gram scale.

Physical and Chemical Properties

Experimental and predicted properties are summarized below:

PropertyValueSource
Boiling Point550.7 ± 42.0 °C (Predicted)
Density1.10 ± 0.1 g/cm³ (Predicted)
Purity95–98%
Hazard StatementsH315, H319, H335
Precautionary MeasuresP280, P302+P352, P362+P364

The compound’s high boiling point and density reflect its nonvolatile, lipophilic nature. Predicted solubility in THF and dichloromethane aligns with its use in organometallic reactions.

Applications in Synthetic Chemistry

The compound’s dual functionality enables diverse applications:

Cross-Coupling Reactions

The boronate ester participates in Suzuki-Miyaura couplings, facilitating carbon-carbon bond formation. For example, it can couple with aryl halides to generate biaryl structures, pivotal in pharmaceutical intermediates .

Materials Science

The triphenylsilyl group enhances thermal stability, making the compound suitable for synthesizing silane-modified polymers or hybrid materials. Its bulky structure can also serve as a steric shield in catalyst design.

SupplierPurityPackagingPrice (USD)Updated
Shanghai Daken Advanced Materials98%1 KG$0.00/KG2025-01-23
Apolloscientific98%1 g$732021-12-16
Aaron Chemicals95%1 g$1302021-12-16

Pricing varies with scale, with bulk purchases (≥1 kg) offering cost advantages. Lead times depend on supplier inventory, typically ranging from 2–6 weeks.

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